molecular formula C21H13ClN4OS B2954771 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide CAS No. 895022-34-1

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2954771
CAS No.: 895022-34-1
M. Wt: 404.87
InChI Key: ORUPMFKNOLEWLX-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of benzothiazole, a heterocyclic compound that is often used as a building block in the synthesis of various pharmaceutical agents .


Synthesis Analysis

The synthesis of this compound and its derivatives typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the types of functional groups it contains. For instance, its melting point can be determined experimentally . Its solubility in various solvents can be predicted based on its polarity.

Scientific Research Applications

Medicinal Chemistry Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide derivatives have been explored for their potential in medicinal chemistry, particularly as kinase inhibitors and for the treatment of overactive bladder. For instance, substituted benzamides have shown potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006). Similarly, novel cyanoguanidine derivatives, through their action as potassium channel openers, have been evaluated for the treatment of overactive bladder, showing promise in in vitro and in vivo models (Pérez-Medrano et al., 2007).

Antimicrobial and Antitumor Activities

Research has also focused on the synthesis of benzamide derivatives for evaluating their antimicrobial and antitumor activities. For example, novel cyclic systems based on [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized and showed significant cytotoxicity against various human cancer cell lines (Adhami et al., 2014). This highlights the potential of these compounds in cancer research, offering a new avenue for the development of anticancer drugs.

Material Science and Sensor Applications

In the realm of material science, the use of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide as a selective sensing material in the construction of new chromium ion selective electrodes demonstrates the versatility of benzamide derivatives. These electrodes exhibited a Nernstian response and high selectivity towards Cr(III) ions, underlining their utility in environmental monitoring and analysis (Hajiaghababaei et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its potential medicinal applications, particularly its anti-tubercular activity . Additionally, more detailed studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4OS/c22-17-7-8-18-19(10-17)28-21(25-18)26(13-15-2-1-9-24-12-15)20(27)16-5-3-14(11-23)4-6-16/h1-10,12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUPMFKNOLEWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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